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Abstract

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent, bispecific
antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular
Endothelial Growth Factor (VEGF).[1] This dual-targeting mechanism is designed to
synergistically inhibit tumor growth by blocking immune evasion and tumor angiogenesis.[2]
Preclinical and clinical studies have demonstrated that Ivonescimab's unique molecular design,
which includes an Fc-silent region, leads to a favorable safety profile and potent anti-tumor
activity in various solid tumors, particularly non-small cell lung cancer (NSCLC).[3][4] This
technical guide provides an in-depth overview of lvonescimab's core mechanism of action,
supported by quantitative data from key studies, detailed experimental protocols, and
visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Blockade of PD-1
and VEGF

Ivonescimab's innovative design allows it to concurrently engage two critical pathways in tumor
progression:
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e Immune Checkpoint Inhibition via PD-1 Blockade: By binding to the PD-1 receptor on T-cells,
Ivonescimab blocks the interaction with its ligand, PD-L1, which is often overexpressed on
tumor cells.[5] This action disrupts the inhibitory signal that suppresses T-cell activity, thereby
restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[5]

e Anti-Angiogenesis via VEGF Inhibition: lvonescimab also targets VEGF-A, a key signaling
protein that promotes angiogenesis, the formation of new blood vessels that supply tumors
with essential nutrients and oxygen.[5] By sequestering VEGF-A, Ivonescimab inhibits its
binding to VEGFR2 on endothelial cells, thereby suppressing the downstream signaling
cascade that leads to neovascularization.[6] This anti-angiogenic effect not only restricts
tumor growth but also helps to normalize the tumor vasculature, which can improve the
infiltration of immune cells into the tumor microenvironment.[5]

A key feature of lvonescimab is its cooperative binding property. In the presence of VEGF, the
binding affinity of lvonescimab to PD-1 is significantly enhanced, and reciprocally, PD-1 binding
enhances its affinity for VEGF.[3][7] This is attributed to its tetravalent structure, which allows
for the formation of larger molecular complexes in the tumor microenvironment where both
targets are co-expressed, leading to increased avidity and more potent biological activity.[8][9]

Molecular Structure and Properties

Ivonescimab is a humanized IgG1l-based tetravalent bispecific antibody.[10] Its structure is
engineered with an Fc-silent region, which abrogates binding to Fcy receptors (FcyRI/111a).[3]
This design choice significantly reduces the risk of Fc-mediated effector functions such as
antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular
phagocytosis (ADCP), which can contribute to immune-related adverse events.[3][7]

Quantitative Data
Table 1: Binding Affinity and Potency of lvonescimab
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Parameter Target Condition Value Citation
Enhanced over
Binding Affinity 10-fold in the
PD-1 - [31[7]
(KD) presence of
VEGF
Enhanced in the
VEGF - presence of PD- [7]
1
EC50 PD-1 - 0.06 nM [6]
VEGF-A - 0.036 nM [6]

Table 2: Summary of Key Clinical Trial Results for

Ivonescimab

| Trial Name | Phase | Indication | Treatment Arm | Comparator | Primary Endpoint | Result |
Citation || --- | === | === | == | === | --- | --- | | HARMONI-2 (NCT05499390) | lll | 1L PD-L1+ NSCLC
| Ivonescimab monotherapy | Pembrolizumab monotherapy | Progression-Free Survival (PFS) |
Median PFS: 11.14 months vs 5.82 months (HR: 0.51; p<0.0001) |[11][12][13] | | HARMONIi-6
(NCT05840016) | 11l | 1L advanced squamous NSCLC | lvonescimab + Chemotherapy |
Tislelizumab + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months
vs 6.90 months (HR: 0.60; p<0.0001) |[14][15] | | HARMON:I-A (NCT05184712) | lll | EGFR-
mutant NSCLC post-TKI | lvonescimab + Chemotherapy | Placebo + Chemotherapy |
Progression-Free Survival (PFS) | Median PFS: 7.1 months vs 4.8 months (HR: 0.46; p<0.001)
[[16][17] | | HARMON:I (Global Phase 3) | lll | EGFR-mutant NSCLC post-TKI | Ivonescimab +
Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS:
6.8 months vs 4.4 months (HR: 0.52; p<0.001) |[18][19] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize

Ivonescimab's mechanism of action, based on standard practices for bispecific antibody

evaluation.[20][21]
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Antigen Binding Affinity and Kinetics

e Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding specificity and
affinity of Ivonescimab to its targets, 96-well plates are coated with recombinant human PD-1
or VEGF-A.[3] Serially diluted Ivonescimab is added to the wells. The binding is detected
using a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the
Fc region of lvonescimab, followed by the addition of a chromogenic substrate. The optical
density is measured, and the EC50 value is calculated from the resulting dose-response
curve.[6] To assess cooperative binding, the assay is repeated with the addition of a constant
concentration of the second target antigen (e.g., VEGF-A is added to the wells when testing
for PD-1 binding).[7]

» Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): For a more detailed
analysis of binding kinetics (association and dissociation rates), SPR or BLI (such as the
Octet system) is employed.[7] One of the target antigens is immobilized on a sensor chip,
and Ivonescimab is flowed over the surface at various concentrations. The change in mass
on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd),
and the equilibrium dissociation constant (KD).

In Vitro Functional Assays

o PD-1/PD-L1 Blockade Assay: A cell-based reporter assay is used to measure the ability of
Ivonescimab to block the PD-1/PD-L1 interaction.[3] This typically involves co-culturing
Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of
an NFAT response element, with a cell line expressing PD-L1.[3] In the absence of a
blocking antibody, the PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in
low luciferase expression. The addition of Ivonescimab blocks this interaction, leading to a
dose-dependent increase in luciferase activity.

o VEGF Signaling Blockade Assay: The ability of Ivonescimab to inhibit VEGF-induced
signaling is assessed using a cell-based assay.[3] Human umbilical vein endothelial cells
(HUVECS) are starved and then stimulated with recombinant human VEGF-A in the
presence of varying concentrations of lvonescimab. The inhibition of VEGF receptor
phosphorylation or downstream signaling molecules like AKT can be measured by Western
blot or a specific ELISA. Alternatively, a cell proliferation assay (e.g., using MTS) can be
used to measure the inhibition of VEGF-induced endothelial cell growth.
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T-Cell Activation Assay: To confirm that blocking the PD-1 pathway with lvonescimab leads to
T-cell activation, human peripheral blood mononuclear cells (PBMCs) are co-cultured with
tumor cells.[7] The production of cytokines, such as interferon-gamma (IFN-y) and tumor
necrosis factor-alpha (TNF-a), in the culture supernatant is measured by ELISA or a
multiplex cytokine assay. T-cell proliferation can be assessed using assays such as CFSE
dilution measured by flow cytometry.

In Vivo Efficacy Studies

Humanized Mouse Models: To evaluate the anti-tumor efficacy of Ivonescimab in a system
with a functional human immune system, immunodeficient mice (e.g., SCID/Beige) are
engrafted with human PBMCs and subsequently implanted with human tumor xenografts
(e.g., HCC827 lung adenocarcinoma or U87MG glioblastoma).[3][7] Mice are then treated
with lvonescimab, and tumor growth is monitored over time. Tumor volume and survival are
the primary endpoints.

Signaling Pathways and Experimental Workflows
Ivonescimab's Dual Signaling Pathway Inhibition
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Caption: Ivonescimab's dual mechanism of action.
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Caption: Workflow for lvonescimab characterization.

Conclusion

Ivonescimab represents a significant advancement in the field of cancer immunotherapy by
integrating anti-angiogenic and immune checkpoint blockade into a single therapeutic agent. Its
unique tetravalent structure and cooperative binding properties contribute to its potent anti-
tumor activity. The Fc-silent design mitigates safety concerns, potentially offering a better
therapeutic window compared to combination therapies. The robust clinical data, particularly in
NSCLC, underscore its potential to become a cornerstone treatment in various solid tumors.
Further research and ongoing clinical trials will continue to elucidate the full therapeutic
potential of this innovative bispecific antibody.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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